![molecular formula C10H13Cl2NO2 B555251 4-Chloro-D-phenylalanine methyl ester hydrochloride CAS No. 33965-47-8](/img/structure/B555251.png)
4-Chloro-D-phenylalanine methyl ester hydrochloride
Overview
Description
4-Chloro-D-phenylalanine methyl ester hydrochloride is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is one of the enantiomers in 4-Chloro-DL-phenylalanine Methyl Ester Hydrochloride . This compound is known to be a tryptophan hydroxylase (TPH) inhibitor and a serotonin synthesis inhibitor . It is also known to induce memory deficits in rats .
Synthesis Analysis
The synthesis of 4-Chloro-D-phenylalanine methyl ester hydrochloride involves several steps, including the binding to the dopamine receptor, inducing activation of the G protein and subsequent phospholipase C activation. This stimulates the synthesis of inositol triphosphate (IP3) and diacylglycerol (DAG) .Molecular Structure Analysis
The molecular formula of 4-Chloro-D-phenylalanine methyl ester hydrochloride is CL-H^C10-H12-CL-N-O2 . Its molecular weight is 250.12 .Chemical Reactions Analysis
4-Chloro-D-phenylalanine methyl ester hydrochloride is an inhibitor of 5-hydroxytrytamine (5-HT) synthesis . It helps to improve the inflammation of lung tissue and remodeling pulmonary artery . It can reduce the expression of tryptophan hydroxylase 1 (TPH1), matrix metalloproteinase (MMP) and pro-inflammatory factors .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-D-phenylalanine methyl ester hydrochloride include a melting point of 186-189 °C (lit.) . Its SMILES string is Cl.COC(=O)C(N)Cc1ccc(Cl)cc1 .Scientific Research Applications
Tryptophan Hydroxylase Inhibition
This compound has been used as a tryptophan hydroxylase 1 (TPH1) inhibitor in various studies, including treating zebrafish to induce insomnia and examining its effect on serotonin .
Cognitive Defects Study
Research has shown that H-D-Phe(4-Cl)OMe.HCl is associated with cognitive defects in rodents, providing a model for studying neurological conditions .
Serotonin Depletion
It has been utilized to induce 5-hydroxytryptamine (5-HT) depletion in rats, which is significant for studies related to mood disorders .
Glucose Intolerance Induction
The compound has been used in studies to stimulate glucose intolerance in pregnant mice, which can be relevant for diabetes research .
Amino Acid Derivative Research
As a phenylalanine derivative, it has been used for research related to amino acid supplementation and its effects on anabolic hormone secretion, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Mechanism of Action
Target of Action
The primary target of 4-Chloro-D-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin (5-HT), a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes .
Mode of Action
4-Chloro-D-phenylalanine methyl ester hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . By inhibiting TPH, it reduces the synthesis of serotonin, thereby affecting the availability of this neurotransmitter in the brain .
Biochemical Pathways
The compound affects the serotonin synthesis pathway . Serotonin is synthesized from the amino acid tryptophan in a two-step process. First, TPH converts tryptophan to 5-hydroxytryptophan (5-HTP). Then, the enzyme aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin . By inhibiting TPH, 4-Chloro-D-phenylalanine methyl ester hydrochloride reduces the production of 5-HTP, leading to a decrease in serotonin synthesis .
Pharmacokinetics
This property is crucial for its action on central nervous system targets like TPH .
Result of Action
The inhibition of serotonin synthesis by 4-Chloro-D-phenylalanine methyl ester hydrochloride can lead to a variety of effects at the molecular and cellular levels. It has been associated with cognitive defects in rodents and has been used to induce serotonin depletion in rats . It also stimulates glucose intolerance in pregnant mice .
Action Environment
The action, efficacy, and stability of 4-Chloro-D-phenylalanine methyl ester hydrochloride can be influenced by various environmental factorsAs it crosses the blood-brain barrier , factors specific to the central nervous system environment may also play a role.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .
Future Directions
Studies have shown that 4-Chloro-DL-phenylalanine methyl ester hydrochloride is associated with cognitive defects in rodents . It has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats , and it stimulates glucose intolerance in pregnant mice . These findings suggest potential future directions for research into the effects of this compound on cognitive function and metabolic processes.
properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-D-phenylalanine methyl ester hydrochloride | |
CAS RN |
33965-47-8 | |
Record name | 4-Chloro-D-phenylalanine methyl ester hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033965478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K88EGN008P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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